The synthesis of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be approached through several methods typically involving cyclopropanation reactions or the modification of existing pyrimidine structures. While specific synthetic pathways for this compound are not widely documented, similar compounds can be synthesized using the following methods:
These synthetic methods require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.
The molecular structure of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid features:
The structural representation can be described using SMILES notation as C1CC1CC2=NC=C(C(=O)N2)C(=O)O
, which indicates the arrangement of atoms within the molecule .
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can participate in several chemical reactions:
These reactions can be influenced by factors such as pH, temperature, and solvent choice .
The mechanism of action for 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors.
This interaction is significant in developing therapeutic agents targeting hormonal pathways .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.19 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties suggest that the compound may exhibit moderate stability under standard conditions but should be handled with care due to its potential reactivity .
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific applications:
Research continues to explore its full range of applications across different fields .
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid represents a structurally specialized heterocyclic compound with systematic nomenclature that precisely defines its molecular architecture. The core scaffold is a 1,2-dihydropyrimidine-2-one (uracil derivative), where position N1 is substituted with a cyclopropylmethyl group (–CH₂–cyclopropane) and position C5 bears a carboxylic acid moiety (–COOH). The compound's CAS Registry Number (1402232-72-7) provides a unique identifier for chemical databases and commercial sources [1] . Its canonical SMILES representation (O=C(O)c1cnc(=O)n(CC2CC2)c1) encodes the atomic connectivity and functional group arrangement, while the molecular formula C₉H₁₀N₂O₃ and mass (194.19 g/mol) confirm its elemental composition [1] .
Table 1: Structural Identifiers and Properties
Identifier | Value |
---|---|
CAS Number | 1402232-72-7 |
Molecular Formula | C₉H₁₀N₂O₃ |
Molecular Weight | 194.19 g/mol |
SMILES | O=C(O)c1cnc(=O)n(CC2CC2)c1 |
InChIKey | XEYUQJWDFGBKHO-UHFFFAOYSA-N |
The cyclopropylmethyl substituent at N1 introduces distinctive steric and electronic effects. The cyclopropyl ring’s high bond angle strain (≈115°) enhances σ-donor character while limiting conformational flexibility, potentially influencing target binding and metabolic stability. This contrasts with simpler alkyl groups (e.g., methyl or ethyl) in analogs like 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1823930-52-4, C₈H₉NO₃) [4]. The 5-carboxylic acid group enables salt formation, hydrogen bonding, and metal coordination – critical for pharmacological interactions.
Table 2: Structural Comparison with Related Dihydropyrimidines
Compound | Substituent (N1) | Substituent (C5) | Molecular Formula |
---|---|---|---|
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | Cyclopropylmethyl | Carboxylic acid | C₉H₁₀N₂O₃ |
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Methyl | Methyl | C₈H₉NO₃ |
5-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | H (unsubstituted) | Cyclopropyl | C₉H₉NO₃ |
Dihydropyrimidine (DHP) derivatives have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry, particularly in oncology and metabolic disease. The 2-oxo-1,2-dihydropyrimidine core resembles uracil, enabling integration into biochemical pathways. Early DHP research focused on Biginelli reaction products (dihydropyrimidinones), but substitutions at N1 and C5 later enabled targeted bioactivity optimization [3] [6].
A significant therapeutic breakthrough emerged with mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for cancer. mIDH1 enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG), driving tumorigenesis in gliomas and acute myeloid leukemia. DHP-based inhibitors like AG-120 (ivosidenib) exploit the 2-oxo-1,2-dihydropyridine scaffold to selectively block 2-HG production [3]. The cyclopropylmethyl modification in compounds such as 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid represents a strategic advancement – enhancing blood-brain barrier penetration for glioma therapy while maintaining potency against R132H/R132C mIDH1 mutants [3]. Parallel work identified DHPs as modulators of metabolic targets like the G-protein coupled bile acid receptor (GPBAR1), highlighting scaffold versatility [6]. Patent WO2016016238A1 details 2-oxo-3,4-dihydropyridine-5-carboxylates for treating metabolic syndrome, diabetes, and atherosclerosis, underscoring the scaffold’s therapeutic breadth [6].
Table 3: Key Developments in Dihydropyrimidine-Based Drug Discovery
Timeframe | Development | Therapeutic Area |
---|---|---|
Pre-2010 | Exploration of Biginelli-derived DHPs as calcium channel blockers | Cardiovascular disease |
2011–2015 | Discovery of mIDH1 inhibition by AG-5198 (phenylglycine-type inhibitor) | Oncology |
2015–Present | Optimization of 2-oxo-DHP carboxylates (e.g., vorasidenib) for CNS penetration | Glioma therapy |
2015–Present | Patenting of 2-oxo-DHP carboxylates for GPBAR1 modulation | Metabolic disease |
The structural adaptability of the DHP scaffold is evident in its tolerance for diverse N1 substituents. While early analogs used linear alkyl chains, the cyclopropylmethyl group (as in the subject compound) balances steric occupancy and lipophilicity (log P ≈ 1.2 predicted), improving pharmacokinetics. This evolution underscores DHPs as a "molecular chameleon" capable of addressing disparate biological targets through rational substitution [3] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: